2-(Bromomethyl)-1,4-dihydroquinolin-4-one, with the chemical formula and a molecular weight of 238.08 g/mol, is a compound classified under the category of dihydroquinolones. It features a bromomethyl substituent at the second position of the quinoline structure, which contributes to its unique reactivity and biological properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 2-(Bromomethyl)-1,4-dihydroquinolin-4-one typically involves the bromination of a suitable precursor, specifically 1,4-dihydroquinolin-4-one. A common method employs N-bromosuccinimide (NBS) as the brominating agent in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. This reaction allows for the selective introduction of the bromomethyl group at the desired position on the quinoline ring.
In laboratory settings, the reaction conditions are carefully controlled to optimize yield and purity. For instance, the use of continuous flow reactors in industrial settings enhances safety and efficiency by providing better control over reaction parameters . The typical yield from these reactions can vary but often exceeds 90% under optimized conditions.
The molecular structure of 2-(Bromomethyl)-1,4-dihydroquinolin-4-one consists of a fused bicyclic system characterized by a quinoline core with a bromomethyl group attached at the second position. The InChI key for this compound is PZQDTOBDTDKZEQ-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CC=C2C(=C1)C(=O)C=C(N2)CBr
.
2-(Bromomethyl)-1,4-dihydroquinolin-4-one participates in various chemical reactions due to its electrophilic bromomethyl group. These reactions may include nucleophilic substitutions where nucleophiles attack the bromine atom, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
The compound can also undergo cyclization reactions, forming more complex structures that are valuable in drug discovery and development. Its reactivity profile makes it an interesting candidate for further modifications to enhance biological activity or selectivity .
The mechanism of action for 2-(Bromomethyl)-1,4-dihydroquinolin-4-one involves its interaction with biological targets through electrophilic attack by the bromomethyl group on nucleophilic sites in proteins or nucleic acids. This interaction can lead to inhibition of enzyme activities or modulation of receptor functions, which is crucial for its potential therapeutic effects.
These properties are essential for understanding how this compound behaves under various conditions and its suitability for different applications .
2-(Bromomethyl)-1,4-dihydroquinolin-4-one has several scientific uses:
The bromomethyl group at the C2 position imparts exceptional chemical versatility to the quinolinone scaffold. This functionality serves as:
Table 1: Key Structural Features of 2-(Bromomethyl)-1,4-dihydroquinolin-4-one
Structural Element | Chemical Significance | Role in Medicinal Chemistry |
---|---|---|
Bromomethyl group (-CH₂Br) | Electrophilic carbon center | Enables facile functionalization through nucleophilic substitution |
Dihydroquinolin-4-one core | Planar conjugated system | Provides hydrogen bond acceptor sites and facilitates target binding |
Benzylic bromide | Enhanced reactivity | Allows selective modification at C2 position |
Enolizable carbonyl | Tautomerization capability | Contributes to metal chelation and redox properties |
The medicinal exploration of quinolinones began with natural product isolation in the mid-20th century, leading to the discovery of foundational structures with antibacterial and antimalarial activities. The strategic incorporation of bromomethyl functionality marked a significant advancement in quinolinone chemistry during the 1980s-1990s, enabling efficient synthetic routes to complex derivatives. This evolution is exemplified by the development of Rebamipide (CAS 90098-04-7), an antiulcer drug where 2-(bromomethyl)-1,4-dihydroquinolin-4-one serves as a key intermediate. The compound's role expanded further with the discovery of quinolinone-based chitin synthase inhibitors in antifungal drug development, leveraging its ability to generate spirocyclic architectures with constrained conformations for enhanced target specificity [3] [6]. Recent innovations (2020-2024) have exploited this bromomethylquinolinone to create novel spiro[pyrrolidine-2,3'-quinolin]-2'-one derivatives demonstrating potent inhibition of fungal chitin synthase, representing the next generation of antifungal agents addressing drug resistance issues [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7